Acetonyl-coenzyme A
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Overview
Description
Acetonyl-coenzyme A is a derivative of coenzyme A, a pivotal metabolic cofactor involved in various biochemical processes. Coenzyme A plays a crucial role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . This compound, specifically, is a nonreactive analog of acetyl-coenzyme A, which is essential for numerous metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetonyl-coenzyme A can be synthesized from coenzyme A and 1-bromoacetone. The synthesis involves dissolving coenzyme A in freshly degassed ice-cold water with magnetic stirring, followed by the addition of dithiothreitol to ensure that all of the coenzyme is in the reduced form .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would likely involve optimization for yield and purity, as well as considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetonyl-coenzyme A undergoes various types of reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted coenzyme A derivatives.
Scientific Research Applications
Acetonyl-coenzyme A has several scientific research applications, including:
Chemistry: Used as a reagent in studying enzyme mechanisms and metabolic pathways.
Biology: Plays a role in understanding cellular metabolism and energy production.
Medicine: Investigated for its potential in therapeutic applications, particularly in metabolic disorders.
Industry: Utilized in the production of various biochemical products and as a tool in metabolic engineering .
Mechanism of Action
The mechanism of action of acetonyl-coenzyme A involves its role as a competitive inhibitor of enzymes that typically use acetyl-coenzyme A. It competes with acetyl-coenzyme A for binding to these enzymes, thereby inhibiting their activity. This inhibition can be useful in studying the specific roles of acetyl-coenzyme A in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Acetyl-coenzyme A: A key molecule in metabolism, involved in the citric acid cycle and fatty acid synthesis.
Coenzyme A: The parent molecule, essential for the synthesis and oxidation of fatty acids.
Myristoyl-coenzyme A: Another derivative of coenzyme A, involved in lipid metabolism.
Uniqueness
Acetonyl-coenzyme A is unique in its role as a nonreactive analog of acetyl-coenzyme A. This property makes it particularly useful as a tool for studying enzyme mechanisms and metabolic pathways without undergoing the same reactions as acetyl-coenzyme A .
Properties
CAS No. |
75179-85-0 |
---|---|
Molecular Formula |
C24H40N7O17P3S |
Molecular Weight |
823.6 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopropylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C24H40N7O17P3S/c1-13(32)9-52-7-6-26-15(33)4-5-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-8-14-18(47-49(37,38)39)17(34)23(46-14)31-12-30-16-20(25)28-11-29-21(16)31/h11-12,14,17-19,23,34-35H,4-10H2,1-3H3,(H,26,33)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t14-,17-,18-,19+,23-/m1/s1 |
InChI Key |
GAMKENBUYYJLCQ-NDZSKPAWSA-N |
Isomeric SMILES |
CC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
acetonyl-coenzyme A S-acetonyl CoA S-acetonyl-CoA S-acetonyl-coenzyme A |
Origin of Product |
United States |
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